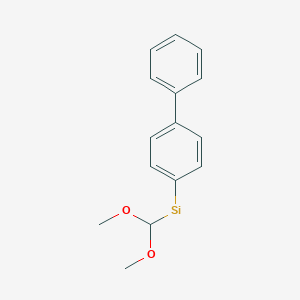
CID 78060581
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78060581” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78060581” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in these reactions include halogenated hydrocarbons, catalysts such as manganese, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Techniques such as crystallization and filtration are employed to purify the final product, ensuring it meets the required standards for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 78060581” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In this reaction, the compound gains electrons, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
The compound “CID 78060581” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research into the compound’s pharmacological properties has shown promise for its use in treating certain medical conditions.
Industry: The compound is utilized in the production of materials and chemicals, contributing to advancements in industrial processes .
Mécanisme D'action
The mechanism by which “CID 78060581” exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .
Propriétés
Formule moléculaire |
C15H16O2Si |
|---|---|
Poids moléculaire |
256.37 g/mol |
InChI |
InChI=1S/C15H16O2Si/c1-16-15(17-2)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
Clé InChI |
DRBGMPWTJLYVFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
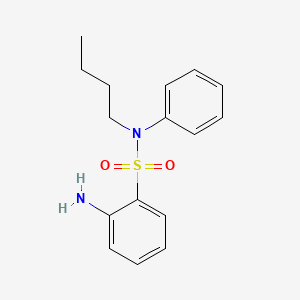
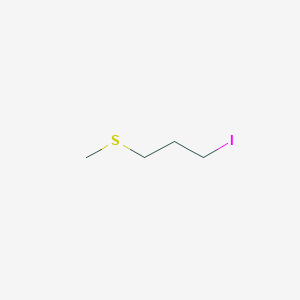

![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
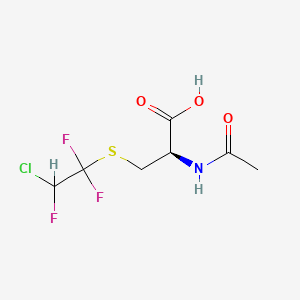
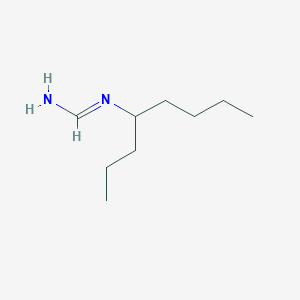
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
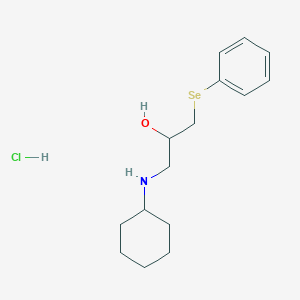

![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
